2-(4-苄基苯甲酰胺基)-4-苯基-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

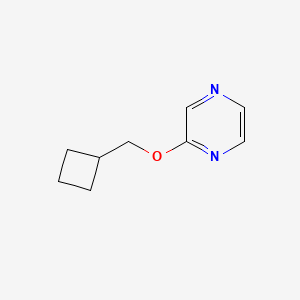

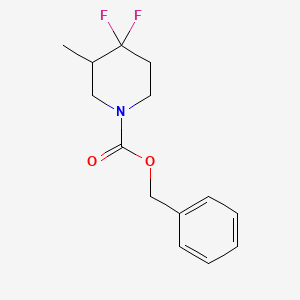

Ethyl 2-(4-benzylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. These compounds are of significant interest due to their diverse pharmacological activities and their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of related compounds, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, is achieved through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods highlight the typical strategies employed in the synthesis of thiazole derivatives, which may be applicable to the synthesis of Ethyl 2-(4-benzylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For instance, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . Theoretical calculations, such as those performed using DFT, can provide insights into the electronic structure, including the molecular electrostatic potential (MEP) and Mulliken population analysis, which are indicative of hydrogen bonding sites and reactivity .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including photolysis and reactions with electrophilic reagents. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, thiazole derivatives can react with different electrophilic reagents to form new compounds, as seen in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, for example, are characterized by their absorption and fluorescence spectra, which are mainly due to π→π* transitions . The crystal structure of these compounds is often stabilized by intermolecular interactions such as C–H…π contacts . The band gap energy, which is a measure of the molecule's electronic properties, can also be determined through theoretical calculations .

科学研究应用

分子结构和化学反应活性

研究人员利用量子化学计算和傅里叶变换红外光谱(FTIR)和拉曼光谱等光谱技术,研究了相关化合物的分子结构和振动波数。这些研究提供了对这类化合物的化学反应性、势能分布和构象分析的见解。例如,Ünsalan 等人(2020 年)对类似的苯并噻唑衍生物进行了 FTIR、拉曼和 DFT 研究,说明了它们在理解分子相互作用和反应性方面的潜力 Ünsalan 等人,2020 年。

抗菌和抗结核活性

2-(4-苄基苯甲酰胺基)-4-苯基-1,3-噻唑-5-羧酸乙酯衍生物已被评估其抗菌和抗结核活性。Jeankumar 等人(2013 年)设计并合成了一系列此类化合物,发现它们对结核分枝杆菌具有良好的活性,突出了它们作为新型治疗剂的潜力 Jeankumar 等人,2013 年。

合成和生物学特性

对苯并噻唑衍生物(包括 2-(4-苄基苯甲酰胺基)-4-苯基-1,3-噻唑-5-羧酸乙酯)的合成和生物学特性进行的研究,发现了具有显着生物活性的化合物。例如,Shafi 等人(2021 年)研究了新的哌啶取代苯并噻唑衍生物的合成和生物学特性,揭示了具有潜在抗菌和抗真菌活性的化合物 Shafi 等人,2021 年。

癌症研究

相关噻唑衍生物在癌症研究中的应用显示出巨大的前景。Gad 等人(2020 年)基于类似的分子结构发现了新的乳腺癌凋亡诱导剂,通过合成、体外和体内活性评估证明了它们在抗癌治疗药物开发中的潜力 Gad 等人,2020 年。

材料科学

与 2-(4-苄基苯甲酰胺基)-4-苯基-1,3-噻唑-5-羧酸乙酯相关的化合物也已在材料科学中找到应用,特别是在具有独特性质的新型聚合物和材料的合成和表征中。Butt 等人(2005 年)合成了新的芳香族聚酰亚胺,证明了类似化合物在开发具有高热稳定性和比热容的材料中的作用 Butt 等人,2005 年。

属性

IUPAC Name |

ethyl 2-[(4-benzylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c1-2-31-25(30)23-22(20-11-7-4-8-12-20)27-26(32-23)28-24(29)21-15-13-19(14-16-21)17-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJKTNYPQZHKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)